molecular formula C14H11N5O B5695655 Benzamide, N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-

Benzamide, N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-

Cat. No.: B5695655
M. Wt: 265.27 g/mol
InChI Key: BAQBCWWGOQNMJV-UHFFFAOYSA-N
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Description

Benzamide, N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- (hereafter referred to as Compound 1), is a heterocyclic organic compound featuring a benzamide core conjugated with a 1,2,4-triazole ring substituted at the 3-position with a 4-pyridinyl group. This structural architecture confers unique physicochemical and biological properties. It was first identified in the methanol extract of Chenopodium album Pers. roots through GC-MS analysis (Rf = 0.157 on TLC plates) and has demonstrated significant antibacterial and antioxidant activities . The compound’s bioactivity is hypothesized to arise from synergistic interactions with co-occurring phytochemicals like pyruvic acid and methyloacetone .

Properties

IUPAC Name

N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O/c20-13(11-4-2-1-3-5-11)17-14-16-12(18-19-14)10-6-8-15-9-7-10/h1-9H,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQBCWWGOQNMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NNC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- typically involves multiple steps, including esterification, cyanation, cyclization, and aminolysis reactions . The process begins with the esterification of a suitable benzoic acid derivative, followed by cyanation to introduce the nitrile group. Cyclization of the nitrile intermediate with hydrazine leads to the formation of the triazole ring. Finally, aminolysis with an appropriate amine yields the target benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazole rings, facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that benzamide derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- are effective against various bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

2. Antifungal Properties

The compound has also been investigated for antifungal activity. A study demonstrated that derivatives of benzamide with triazole moieties showed promising results against Candida albicans. The mechanism of action appears to involve the inhibition of fungal cell wall synthesis .

3. Anti-inflammatory Effects

Benzamide derivatives have been evaluated for their anti-inflammatory properties. Research indicated that these compounds can inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and psoriasis .

Agricultural Applications

1. Fungicides

The triazole ring present in the compound is known for its fungicidal activity. Benzamide, N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- has been evaluated as a potential agricultural fungicide. Field trials have shown effectiveness against several plant pathogens, including Fusarium and Botrytis species .

2. Herbicides

Research has explored the herbicidal properties of benzamide derivatives. A synthesized analog demonstrated selective toxicity against specific weed species while exhibiting low toxicity to crops, making it a candidate for development as an environmentally friendly herbicide .

Case Studies

StudyApplicationFindings
AntimicrobialEffective against S. aureus, E. coli
AntifungalInhibits C. albicans growth
Anti-inflammatoryReduces cytokine production
FungicideEffective against Fusarium, Botrytis
HerbicideSelective toxicity to weeds

Mechanism of Action

The mechanism of action of Benzamide, N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby exerting its biological effects . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

AB4 (2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide)

  • Structural Features : Shares a benzamide backbone but substitutes the 4-pyridinyl group with a thiazole-sulfanyl-triazole moiety.
  • Activity : Exhibits antibacterial potency with a Tanimoto similarity score of 0.500 to Compound 1, suggesting overlapping pharmacophores .
  • Key Difference : The thiazole ring in AB4 may enhance membrane permeability compared to the pyridinyl group in Compound 1, but this modification reduces antioxidant efficacy due to lower electron-donating capacity .

N-(3,5-Dimethylphenyl)-2-[[5-(4-Ethylphenyl)-1H-1,2,4-Triazol-3-yl]sulfanyl] Acetamide (CK37)

  • Structural Features : Replaces the benzamide core with an acetamide group and introduces an ethylphenyl substituent on the triazole ring.
  • Activity : Demonstrates selective inhibition of choline kinase-α (IC50 = 12 µM), highlighting the triazole ring’s role in enzyme binding .
  • Key Difference : The absence of a pyridinyl group diminishes antibacterial activity but enhances specificity for kinase targets compared to Compound 1 .

Triazole-Pyridine Derivatives in Enzyme Inhibition

Topiroxostat (4-[5-(4-Pyridinyl)-1H-1,2,4-Triazol-3-yl]-2-Pyridinecarbonitrile)

  • Structural Features : Shares the 5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl moiety but replaces benzamide with a pyridinecarbonitrile group.
  • Activity : A potent xanthine oxidase inhibitor (IC50 = 3.2 nM), approved for hyperuricemia treatment. The nitrile group enhances covalent binding to the enzyme’s molybdenum center .
  • Key Difference : While both compounds share a triazole-pyridine scaffold, the nitrile in topiroxostat confers irreversible inhibition, unlike the reversible binding observed in Compound 1 .

Sulfonamide-Triazole Hybrids

4-Substituted N-(5-Amino-1H-1,2,4-Triazol-3-yl)Pyridine-3-Sulfonamides

  • Structural Features : Integrates a sulfonamide linker between pyridine and triazole rings, unlike the direct benzamide linkage in Compound 1.
  • Activity : Exhibits anti-yeast activity (MIC = 8–32 µg/mL) due to sulfonamide-enhanced solubility and hydrogen bonding .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity (IC50/MIC) Key Target/Application Reference
Compound 1 Benzamide-Triazole 4-Pyridinyl Antibacterial (50 mg/mL) Pathogenic bacteria
AB4 Benzamide-Thiazole 4-Methylthiazole, sulfanyl-triazole Antibacterial (Similarity score 0.5) Broad-spectrum antibiotics
Topiroxostat Pyridinecarbonitrile 4-Pyridinyl, nitrile Xanthine oxidase (3.2 nM) Hyperuricemia
CK37 Acetamide-Triazole 4-Ethylphenyl Choline kinase-α (12 µM) Cancer therapy
4-Substituted Pyridine-3-Sulfonamides Sulfonamide-Triazole 5-Amino-triazole Anti-yeast (8–32 µg/mL) Fungal infections

Research Findings and Mechanistic Insights

  • Synergistic Effects : Compound 1’s antibacterial activity is amplified by pyruvic acid and methyloacetone, which likely disrupt bacterial membrane integrity, enhancing Compound 1’s penetration .
  • Antioxidant Mechanism: The pyridinyl-triazole moiety in Compound 1 donates electrons to neutralize DPPH radicals, a property less pronounced in sulfonamide or thiazole analogues .
  • Structural Flexibility : Derivatives with bulkier substituents (e.g., ethylphenyl in CK37) exhibit target specificity, whereas smaller groups (e.g., pyridinyl in Compound 1) favor broad-spectrum activity .

Biological Activity

Benzamide derivatives, particularly those containing the 1,2,4-triazole moiety, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- (also referred to as 4-Chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide ) has been studied for its potential therapeutic applications. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of Benzamide, N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- is C14H11N5OC_{14}H_{11}N_5O with a molecular weight of approximately 265.28 g/mol. The compound features a benzamide core attached to a pyridinyl-substituted triazole ring.

PropertyValue
Molecular FormulaC14H11N5O
Molecular Weight265.28 g/mol
InChIInChI=1S/C14H11N5O/c20...
InChIKeyBAQBCWWGOQNMJV-UHFFFAOYSA-N

Antitumor Activity

Several studies have highlighted the antitumor potential of benzamide derivatives. For instance, compounds similar to Benzamide, N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- have shown significant inhibition of various cancer cell lines. A notable study reported that certain derivatives exhibited moderate to high potency against RET kinase activity in cancer therapy contexts .

Case Study: RET Kinase Inhibition

  • Compound Tested: 4-Chloro-N-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamide
  • Activity: Strong inhibition of RET kinase activity was observed.
  • Mechanism: The compound inhibited cell proliferation driven by both wildtype and mutant RET .

Antifungal and Herbicidal Activity

The 1,2,4-triazole ring is associated with various biological activities including antifungal and herbicidal effects. Research indicates that triazoles can disrupt fungal cell membrane integrity and inhibit biosynthetic pathways essential for fungal growth .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibition of cancer cell proliferation ,
AntifungalDisruption of fungal cell membranes
HerbicidalInhibition of plant growth through metabolic disruption

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Modifications at the pyridine and triazole positions can significantly influence their potency and selectivity against specific targets.

Key Findings:

  • Pyridine Substitution: Variations in the pyridine ring can enhance binding affinity to target proteins.
  • Triazole Modifications: Alterations in the triazole structure have been linked to improved biological activity against specific cancer types.

Synthesis Methods

The synthesis of Benzamide, N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- typically involves multi-step reactions starting from commercially available precursors. Common methods include:

  • Condensation Reactions: Between substituted amines and appropriate acid chlorides.
  • Cyclization Reactions: To form the triazole ring from hydrazine derivatives and carbonyl compounds.

Q & A

Q. Key Reagents and Conditions

StepReagents/ConditionsPurpose
AcylationBenzoyl chloride, DCM, RTForms amide bond
Salt FormationHCl (gas or aqueous)Stabilizes product

How can structural characterization be methodologically validated for this compound?

Basic Question
Use X-ray crystallography (single-crystal diffraction) to resolve the triazole-pyridine-benzamide framework. Pair with NMR (¹H/¹³C) to confirm proton environments and substituent positions. For crystallographic refinement, SHELX programs (e.g., SHELXL) are standard for resolving hydrogen-bonding networks and anisotropic displacement parameters .

Advanced Question What challenges arise in refining twinned or low-resolution crystals? Methodological Answer : Employ twin-law detection in SHELXL and use high-resolution data (≤1.0 Å). For ambiguous H-bonding, combine DFT calculations (e.g., Gaussian) with crystallographic data to validate electron density maps .

What biological activities are associated with this compound, and how are they tested?

Basic Question
Preliminary screens focus on antifungal (e.g., Candida albicans MIC assays) and anticancer (cell viability via MTT/PI staining) activities. Protocols:

  • Antifungal : Broth microdilution (CLSI M27) .
  • Anticancer : Dose-response curves (IC₅₀) on HeLa or MCF-7 cells .

Advanced Question How to resolve contradictions in bioactivity data across studies? Methodological Answer :

  • Standardize assay conditions (e.g., cell passage number, serum concentration).
  • Use orthogonal assays (e.g., ATP luminescence + flow cytometry) to confirm cytotoxicity .

What computational methods support structure-activity relationship (SAR) studies?

Advanced Question
Molecular docking (AutoDock Vina, Schrödinger) identifies interactions with targets like fungal CYP51 or human kinases. Pair with MD simulations (NAMD/GROMACS) to assess binding stability. For SAR, systematically modify:

  • Pyridine substituents (e.g., CF₃ vs. OMe).
  • Triazole N-substituents (aminoethyl vs. propanamide) .

Q. Example SAR Table

DerivativeSubstituentIC₅₀ (μM) C. albicans
Parent4-pyridinyl12.5
CF₃ analog3-CF₃-pyridinyl5.8
OMe analog4-OMe-pyridinyl18.3

How can green chemistry principles be applied to optimize synthesis?

Advanced Question
Replace traditional solvents with natural catalysts (e.g., blackberry extract) or use microwave-assisted synthesis (100–120°C, 10–15 min) to reduce reaction time and improve yields. Validate purity via HPLC-UV (≥95% area) .

What analytical techniques are critical for purity assessment?

Basic Question

  • HPLC : C18 column, acetonitrile/water gradient.
  • Mass Spectrometry : ESI-MS for molecular ion confirmation.
  • Elemental Analysis : ≤0.4% deviation for C/H/N .

Advanced Question How to address discrepancies in elemental analysis vs. LC-MS? Methodological Answer : Cross-validate with high-resolution MS (HRMS) and NMR integration ratios. Trace moisture or residual solvents (TGA) may skew elemental data .

How does this compound compare to structurally related triazole-benzamides?

Basic Question

CompoundSubstituentKey Activity
Target4-pyridinylAntifungal (CYP51 inhibition)
Analog A3-pyridinylReduced solubility
Analog BAminoethyl linkerEnhanced kinase inhibition

Advanced Question What role does the pyridine position (3- vs. 4-) play in target selectivity? Answer : 4-Pyridinyl improves π-stacking with CYP51’s heme pocket, while 3-substituents sterically hinder binding .

What strategies validate target engagement in mechanistic studies?

Advanced Question

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified enzymes.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-
Reactant of Route 2
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Benzamide, N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-

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